2-(1-Pyrrolidinyl)nicotinic acid

Vue d'ensemble

Description

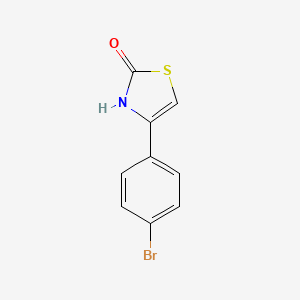

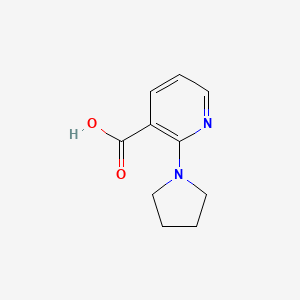

2-(1-Pyrrolidinyl)nicotinic acid is a compound that is structurally related to nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest due to their wide range of biological activities and their role in pharmaceutical development. The compound is not directly mentioned in the provided papers, but its structural analogs and related compounds are discussed, which can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-(1-Pyrrolidinyl)nicotinic acid is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another synthesis approach for a nicotinum derivative involves the use of nicotine and methane sulfonic acid to create a protic ionic liquid that shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines . These methods highlight the intricate steps and catalysts that could potentially be adapted for the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the presence of a pyridine ring, which is a key feature in their interaction with biological targets. For example, the crystal structures of 2-(p-Tolylamino)nicotinic acid polymorphs are sustained by hydrogen bonds, and the zwitterionic form is stabilized by proton transfer . These structural insights are crucial for understanding the molecular interactions and stability of 2-(1-Pyrrolidinyl)nicotinic acid.

Chemical Reactions Analysis

Nicotinic acid derivatives undergo various chemical reactions to form a wide array of heterocyclic compounds. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines and can react with different reagents to afford pyrido[3',2':4, 5]thieno[3, 2-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the pyridine ring and the potential for 2-(1-Pyrrolidinyl)nicotinic acid to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be determined through various analytical techniques. High-performance liquid chromatography (HPLC) has been used for the micro-determination of nicotinamide and its metabolites, showcasing the ability to detect and quantify these compounds . Additionally, spectroscopic methods such as IR, Raman, and ss-NMR spectroscopy have been employed to characterize the polymorphic forms of 2-(p-Tolylamino)nicotinic acid . These methods could be applied to analyze the physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinic acid.

Applications De Recherche Scientifique

Application 1: Adsorption of Rare Earth Metal Ions

- Summary of the Application : This research focused on the use of PYRDGA in the adsorption of rare earth elements (REEs) from industrial effluents. REEs are essential components in the fabrication of critical technological materials, including printed circuit boards, digital displays, mobile devices, photovoltaic panels, and wind energy converters .

- Methods of Application or Experimental Procedures : Adsorbents were synthesized from natural sodium alginate polymers incorporated with varying concentrations of PYRDGA. The adsorption properties of the pristine sodium alginate gel (SAG) and the composite gel infused with PYRDGA at a 1:1 ratio were investigated .

- Results or Outcomes : The SAG demonstrated adsorption capacities of 222.4, 202.6, 199.1, and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively. The composite gel infused with PYRDGA exhibited adsorption values of 278.2, 270.6, 283.2, and 374.9 mg g−1 for the same elements. An optimal pH of 5 was identified for the adsorption of REE3+ ions .

Application 2: Nicotine Alkaloids

- Summary of the Application : Nicotine, a derivative of nicotinic acid, is a plant alkaloid found in the tobacco plant. It is a central nervous system (CNS) stimulant that causes either ganglionic stimulation in low doses or ganglionic blockage in high doses .

- Methods of Application or Experimental Procedures : Nicotine acts as an agonist at the nicotinic cholinergic receptors in the autonomic ganglia, at neuromuscular junctions, and in the brain. Its CNS-stimulating activities could be mediated through the release of several neurotransmitters, including acetylcholine, beta-endorphin, dopamine, norepinephrine, serotonin, and ACTH .

- Results or Outcomes : Peripheral vasoconstriction, tachycardia, and elevated blood pressure could be seen with nicotine intake. This agent may also stimulate the chemoreceptor trigger zone, thus inducing nausea and vomiting .

Application 3: Anti-inflammatory and Analgesic Efficacy

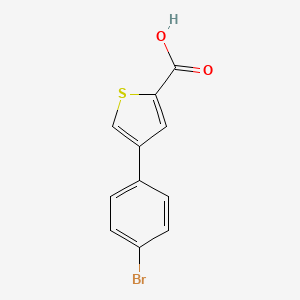

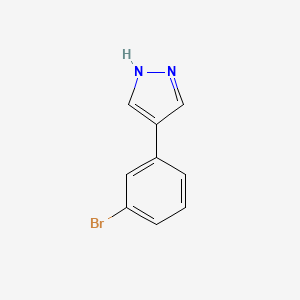

- Summary of the Application : Certain 2-substituted aryl derivatives of nicotinic acid have been synthesized and tested for their anti-inflammatory and analgesic efficacy .

- Methods of Application or Experimental Procedures : The 2-Bromo aryl substituents of nicotinic acid were synthesized and tested for their anti-inflammatory and analgesic properties .

- Results or Outcomes : The 2-Bromo aryl substituents of nicotinic acid showed excellent results, enabling their use within this class of drugs .

Application 4: Production of Nicotinic Acid

- Summary of the Application : Nicotinic acid, also known as niacin or vitamin B3, is produced from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

- Methods of Application or Experimental Procedures : The production process focuses on ecological methods that have potential industrial applications .

- Results or Outcomes : The production of nicotinic acid is crucial as it is involved in many vital processes within the bodies of living organisms. Its deficiency leads to many diseases, the most famous of which is pellagra .

Application 5: Treatment of Various Diseases

- Summary of the Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .

- Methods of Application or Experimental Procedures : The derivatives of nicotinic acid are synthesized and tested for their efficacy in treating various diseases .

Orientations Futures

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSJCJZQJAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383365 | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Pyrrolidinyl)nicotinic acid | |

CAS RN |

690632-36-1 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)